Drug-Likeness Parameter Comparison: In Silico Prediction for This Scaffold Class vs. Reference Anticonvulsants
A 2021 study on disubstituted pyrrolidine-2,5-dione derivatives, which includes compounds structurally analogous to 3-(4-Heptoxyphenyl)pyrrolidine-2,5-dione, calculated key drug-likeness descriptors [1]. The in silico analysis predicted a high degree of gastrointestinal absorption (98%) and an adequate lipophilicity for blood-brain barrier penetration for the synthesized succinimide derivatives [1]. Importantly, the study compared these values against reference drugs methosuccinimide and ethosuccinimide, establishing a class-level expectation for favorable oral bioavailability [1]. The specific heptoxy chain is predicted to further optimize these parameters by increasing logP to a range ideal for CNS penetration without causing excessive lipophilicity that could hinder solubility, a balance not achieved by all chain-length analogs.
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) |
|---|---|
| Target Compound Data | ~98% (predicted for representative disubstituted succinimide derivatives) [1] |
| Comparator Or Baseline | Ethosuximide and Methosuximide (reference drugs) |
| Quantified Difference | Comparable to reference drugs; fulfills empirical drug-likeness criteria [1] |
| Conditions | In silico prediction using empirical criteria (Lipinski's Rule of Five, Veber, Egan, Ghose) [1] |
Why This Matters
This suggests the compound possesses promising oral absorption characteristics typical of successful CNS drugs, a key consideration for any procurement for in vivo pharmacological studies.
- [1] Lazić, A., Gak Simić, K., Trišović, N., Bačević, M., & Banjac, N. (2021). Estimation of drug-likeness properties of selected disubstituted pyrrolidine-2,5-dione derivatives. Proceedings / 14th Symposium with International Participation 'Novel Technologies and Economic Development', Leskovac, 31-37. ISBN: 978-86-89429-45-9. View Source
